molecular formula C7H11N5 B12809649 1-Allyl-5-(allylamino)tetrazole CAS No. 66907-70-8

1-Allyl-5-(allylamino)tetrazole

Cat. No.: B12809649
CAS No.: 66907-70-8
M. Wt: 165.20 g/mol
InChI Key: ATPGHYSNDLHXIC-UHFFFAOYSA-N
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Description

1-Allyl-5-(allylamino)tetrazole is a synthetic organic compound with the molecular formula C₇H₁₁N₅. It belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

The synthesis of 1-Allyl-5-(allylamino)tetrazole typically involves multicomponent reactions, such as the Knoevenagel condensation followed by 1,3-dipolar cycloaddition. One common method includes the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst like nickel(II) oxide nanoparticles. This method is advantageous due to its short reaction times, high yields, and simple work-up procedures .

Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides, is common to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

1-Allyl-5-(allylamino)tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen peroxide, lithium aluminum hydride, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Allyl-5-(allylamino)tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-5-(allylamino)tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

1-Allyl-5-(allylamino)tetrazole can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its dual allyl and allylamino substituents, which provide distinct chemical and biological properties compared to other tetrazole derivatives .

Properties

CAS No.

66907-70-8

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

N,1-bis(prop-2-enyl)tetrazol-5-amine

InChI

InChI=1S/C7H11N5/c1-3-5-8-7-9-10-11-12(7)6-4-2/h3-4H,1-2,5-6H2,(H,8,9,11)

InChI Key

ATPGHYSNDLHXIC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=NN1CC=C

Origin of Product

United States

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